molecular formula C10H13NO2 B13581894 Methyl 3-(ethylamino)benzoate

Methyl 3-(ethylamino)benzoate

Cat. No.: B13581894
M. Wt: 179.22 g/mol
InChI Key: SVZKZMCIAJUDGI-UHFFFAOYSA-N
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Description

Methyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

  • Esterification Reaction

      Reactants: 3-(ethylamino)benzoic acid, methanol

      Catalyst: Concentrated sulfuric acid

      Conditions: Reflux the mixture for several hours

      Product: this compound

  • Alternative Method

      Reactants: 3-(ethylamino)benzoyl chloride, methanol

      Catalyst: Pyridine

      Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:

  • Hydrolysis

      Reagents: Aqueous NaOH or HCl

      Conditions: Reflux

      Products: 3-(ethylamino)benzoic acid and methanol

  • Nitration

      Reagents: Concentrated nitric acid and sulfuric acid

      Conditions: Low temperature

      Products: Methyl 3-nitro-3-(ethylamino)benzoate

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C)

      Conditions: Room temperature, atmospheric pressure

      Products: Methyl 3-(ethylamino)benzyl alcohol

Common Reagents and Conditions

    Hydrolysis: Aqueous NaOH or HCl, reflux

    Nitration: Concentrated nitric acid and sulfuric acid, low temperature

    Reduction: Hydrogen gas, Pd/C, room temperature

Scientific Research Applications

Methyl 3-(ethylamino)benzoate has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of esterification and hydrolysis reactions.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
  • Medicine

    • Explored as a potential drug candidate for various therapeutic applications.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.
    • Applied in the formulation of certain cosmetic products.

Mechanism of Action

The mechanism of action of methyl 3-(ethylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(ethylamino)benzoate can be compared with other similar compounds, such as:

  • Methyl 3-aminobenzoate

    • Similar structure but lacks the ethyl group on the amino moiety.
    • Used in similar applications but may exhibit different reactivity and biological activity.
  • Ethyl 3-(ethylamino)benzoate

    • Similar structure but with an ethyl ester instead of a methyl ester.
    • May have different physical and chemical properties due to the larger ester group.
  • Methyl 4-(ethylamino)benzoate

    • Similar structure but with the amino group in the para position.
    • May exhibit different reactivity and biological activity due to the different substitution pattern.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important compound for various scientific research and industrial processes

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-(ethylamino)benzoate

InChI

InChI=1S/C10H13NO2/c1-3-11-9-6-4-5-8(7-9)10(12)13-2/h4-7,11H,3H2,1-2H3

InChI Key

SVZKZMCIAJUDGI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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